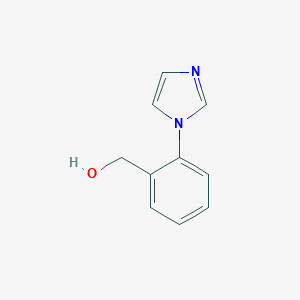

(2-Imidazol-1-yl-phenyl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEOSWPDJPLJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577468 | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-56-2 | |

| Record name | 2-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Imidazol-1-yl-phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Imidazol-1-yl-phenyl)methanol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring both an imidazole ring and a benzyl alcohol, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the structure, properties, and potential applications of this compound, including detailed, albeit putative, experimental protocols and an exploration of its anticipated biological activities based on the broader class of imidazole-containing compounds.

Chemical Structure and Identification

This compound is characterized by an imidazole ring attached to a phenyl ring at the 2-position, which in turn bears a hydroxymethyl group. The precise connectivity is crucial for its chemical behavior and biological interactions.

Systematic Name: (2-(1H-Imidazol-1-yl)phenyl)methanol Common Name: 2-(1H-Imidazol-1-yl)benzenemethanol CAS Number: 25373-56-2 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the literature. The following table includes predicted values which can serve as a useful guide for handling and experimental design.

| Property | Value | Source |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Purity | ≥95% | Commercial Supplier Data |

| Boiling Point | 382 °C (Predicted) | Echemi[1] |

| Flash Point | 183.7 °C (Predicted) | Echemi[1] |

| Refractive Index | 1.604 (Predicted) | Echemi[1] |

| Vapor Pressure | 1.85E-06 mmHg at 25°C (Predicted) | Echemi[1] |

| Storage | Store long-term in a cool, dry place | AK Scientific, Inc.[2] |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be proposed based on established methodologies for analogous compounds. The synthesis can be envisioned as a two-step process: the formation of the precursor aldehyde, 2-(1H-imidazol-1-yl)benzaldehyde, followed by its reduction to the desired alcohol.

Proposed Synthesis of 2-(1H-Imidazol-1-yl)benzaldehyde (Intermediate)

A common and effective method for the N-arylation of imidazoles is the Ullmann condensation reaction.

Caption: Proposed synthesis of the intermediate aldehyde.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(1H-imidazol-1-yl)benzaldehyde.

Reduction to this compound (Final Product)

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.

Caption: Reduction of the intermediate to the final product.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(1H-imidazol-1-yl)benzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of imidazole-containing compounds is well-known for a wide range of pharmacological activities. This suggests that the title compound could be a valuable candidate for biological screening.

Antifungal Activity

Many imidazole derivatives are potent antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that this compound could exhibit similar activity.

Caption: Putative antifungal mechanism of action.

Enzyme Inhibition

The imidazole moiety can coordinate with metal ions in the active sites of various enzymes. This property has been exploited in the design of inhibitors for enzymes such as carbonic anhydrase and certain cytochrome P450 isoforms. Further investigation is warranted to explore the potential of this compound as an inhibitor of these or other metalloenzymes.

Anticancer and Other Activities

Derivatives of imidazole have also demonstrated a wide array of other biological effects, including anticancer, anti-inflammatory, and antihypertensive activities. The diverse pharmacological profile of this class of compounds underscores the potential of this compound as a lead structure for the development of new therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound represents a molecule with considerable potential for further research and development. Its versatile chemical structure makes it an attractive starting point for the synthesis of novel compounds with a range of biological activities. This technical guide provides a foundational understanding of its properties and synthesis, and highlights promising avenues for future investigation into its therapeutic applications. Further experimental validation of its physicochemical properties and a thorough biological evaluation are crucial next steps in unlocking the full potential of this intriguing compound.

References

An In-depth Technical Guide on the Physicochemical Properties of (2-Imidazol-1-yl-phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the essential physicochemical properties of (2-Imidazol-1-yl-phenyl)methanol (CAS No: 25373-56-2), a heterocyclic compound of interest in medicinal chemistry. The document details key quantitative data, outlines methodologies for their experimental determination, and illustrates a fundamental experimental workflow.

Core Physicochemical Properties

This compound is an aromatic compound featuring an imidazole ring linked to a phenylmethanol group. Understanding its physicochemical characteristics is crucial for applications in drug design and development, as these properties influence its solubility, absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that several of these values are predicted through computational models and should be confirmed via experimental analysis.

| Property | Value | Data Type | Source |

| CAS Number | 25373-56-2 | Experimental | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | - | [3] |

| Molecular Weight | 174.20 g/mol | Calculated | [3] |

| Melting Point | 102-104 °C | Experimental | [2] |

| Boiling Point | 380.2 ± 25.0 °C | Predicted | [2] |

| Density | 1.16 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 14.18 ± 0.10 | Predicted | [2] |

| XLogP3 | 0.9 | Predicted | [3] |

| Topological Polar Surface Area | 48.9 Ų | Calculated | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization of active pharmaceutical ingredients (APIs).[4][5] The following sections detail standard experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube.[6] The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.[6][7]

Detailed Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] Load the sample into a glass capillary tube (sealed at one end) by tapping the open end into the powder until a column of 2-3 mm is achieved.[8] Pack the solid into the bottom of the tube by tapping or by dropping it through a long glass tube.[8][9]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[8]

-

Heating and Observation:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[7][9]

-

For a more precise measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[8][9]

-

Decrease the heating rate to approximately 1-2°C per minute to carefully observe the melting process.[8]

-

-

Data Recording: Record two temperatures:

Solubility Determination

Solubility testing provides valuable information about the presence or absence of certain functional groups and is a key factor influencing a drug's bioavailability.[10][11]

Principle: A small, measured amount of the compound is added to a specific volume of a solvent and agitated. Solubility is determined by visual observation of whether the solute completely dissolves to form a homogeneous solution.[12]

Detailed Methodology:

-

Sample Preparation: Place a small, pre-weighed amount of the solid compound (e.g., 10 mg) or a measured volume of a liquid (e.g., 2-3 drops) into a small test tube.[13]

-

Water Solubility:

-

Add the primary solvent, typically purified water, in portions (e.g., up to 1 mL) to the test tube.[13]

-

Shake the test tube vigorously for at least 30-60 seconds after each addition.[12][14]

-

Observe if the compound dissolves completely, partially, or is insoluble.[14]

-

If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[13][15]

-

-

Acid/Base Solubility (if insoluble in water):

-

If the compound is insoluble in water, test its solubility sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[10][15]

-

Vigorous shaking is required for each test.[15] Solubility in dilute acid (HCl) suggests a basic functional group (e.g., an amine), while solubility in dilute base (NaOH, NaHCO₃) indicates an acidic functional group.[15]

-

-

Solubility in Organic Solvents: The procedure can be repeated with various organic solvents (e.g., ether, hexane) to further classify the compound's polarity.[10][12]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, famously used in Lipinski's "rule of five".[16] The shake-flask method is the gold standard for its direct experimental determination.[17][18]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The system is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[18]

Detailed Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[17][19]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[17] Add a small volume of this stock solution to the biphasic system.

-

Partitioning: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase.[18] Determine the concentration of the compound in each aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Acidity Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of a compound at a given pH, which affects its solubility, absorption, and receptor binding.[1] For nitrogen-containing heterocycles, methods like potentiometric titration or NMR spectroscopy are commonly used.[20][21]

Principle (NMR Spectroscopy Method): The chemical shifts of protons near an ionizable group are sensitive to changes in the protonation state. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[20]

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions of the compound in a suitable buffer system, each adjusted to a precise pH value. The pH range should bracket the expected pKa.[20] A small amount of D₂O is often added for the NMR lock signal.[20]

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.[20]

-

Data Analysis:

-

Identify a proton peak whose chemical shift changes significantly with pH.

-

Plot the chemical shift (δ) of this proton as a function of the solution pH.

-

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve. The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[20]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the partition coefficient (LogP) using the standard shake-flask method. This process is fundamental to characterizing the lipophilicity of a compound.

References

- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25373-56-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1H-imidazol-2-yl(phenyl)methanol | C10H10N2O | CID 3407115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 5. pharmainventor.com [pharmainventor.com]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. labinsights.nl [labinsights.nl]

- 12. chem.ws [chem.ws]

- 13. m.youtube.com [m.youtube.com]

- 14. saltise.ca [saltise.ca]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]

- 21. fulir.irb.hr [fulir.irb.hr]

An In-depth Technical Guide to [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

A Note on Nomenclature: The initial query for "(2-Imidazol-1-yl-phenyl)methanol" was ambiguous regarding the substitution pattern on the phenyl ring. This guide focuses on the para-substituted isomer, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS Number: 103573-92-8 ), for which more comprehensive data is publicly available.

This technical guide provides a detailed overview of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, a compound of interest for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, a detailed synthesis protocol, and potential applications.

Compound Identification and Properties

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a white to off-white crystalline powder.[1] It has garnered attention in pharmaceutical research for its potential as a ligand for specific receptors in the central nervous system.[1]

Chemical Identifiers

A comprehensive list of identifiers for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is provided in the table below.

| Identifier Type | Value |

| CAS Number | 103573-92-8 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol |

| Synonyms | [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol 97%; 4-[(1H-Imidazol-1-yl)methyl]benzyl alcohol; 1-[4-(Hydroxymethyl)benzyl]-1H-imidazole; {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol97% |

| InChI | InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |

| InChIKey | FSLVBXCLXDGFRE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)CO |

Physicochemical Properties

The key physicochemical properties of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol are summarized in the following table for easy reference.

| Property | Value |

| Melting Point | 65 °C[1] |

| Boiling Point | 400.7 °C at 760 mmHg[1] |

| Flash Point | 196.1 °C[1] |

| Density | 1.13 g/cm³[1] |

| Vapor Pressure | 3.86E-07 mmHg at 25°C[1] |

| Refractive Index | 1.592[1] |

| Solubility | Not readily available |

| Appearance | White to off-white crystalline powder[1] |

Safety and Handling

The compound is classified with the hazard code Xi (Irritant).[1] Precautionary statements include S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S39 (Wear eye/face protection).[1] For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS).

Synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

The synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol can be achieved through the reaction of imidazole with a suitable benzyl halide derivative. A general experimental protocol is outlined below.

Experimental Protocol

Materials:

-

Imidazole

-

4-(chloromethyl)benzyl alcohol or 4-(bromomethyl)benzyl alcohol

-

Potassium hydroxide (KOH) or other suitable base

-

Acetonitrile or other appropriate solvent

Procedure:

-

Preparation of the Reaction Mixture: In a two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve imidazole and powdered potassium hydroxide in acetonitrile.

-

Stirring: Stir the mixture at room temperature for approximately one hour to facilitate the formation of the imidazolide anion.

-

Addition of Benzyl Halide: Dissolve 4-(chloromethyl)benzyl alcohol (or the corresponding bromo-derivative) in acetonitrile and add it dropwise to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.

Applications in Research and Drug Development

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.[1] Its structural motif, containing both an imidazole ring and a benzyl alcohol, makes it a versatile intermediate.

Imidazole derivatives, in general, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. They are known to interact with various biological targets. While specific signaling pathways for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol are not extensively documented, its potential as a ligand for receptors in the central nervous system suggests its utility in the development of treatments for neurological disorders.[1]

Conclusion

This technical guide has provided a comprehensive overview of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and potential applications. The provided data and workflow diagrams are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this and related compounds. Further research into the biological activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biological Landscape of (2-Imidazol-1-yl-phenyl)methanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities. Within this broad class, (2-Imidazol-1-yl-phenyl)methanol and its derivatives have emerged as a scaffold of significant interest, particularly in the pursuit of novel antifungal and anticancer agents. While direct biological data on the parent compound, this compound, is limited in publicly accessible literature, its structural analogs, most notably the 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, have been the subject of extensive research. This technical guide provides a comprehensive overview of the known biological activities of these derivatives, focusing on their antifungal and cytotoxic properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and structure-activity relationships to aid in further research and development.

Antifungal Activity

The most prominent biological activity associated with derivatives of this compound is their potent antifungal action, primarily against Candida species, which are common culprits in opportunistic fungal infections. Several studies have demonstrated that certain ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol exhibit greater efficacy than the widely used antifungal drug, fluconazole.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for these imidazole derivatives, consistent with other azole antifungals, is the disruption of the fungal cell membrane's integrity. This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the principal sterol in fungal cell membranes. By binding to the heme iron in the active site of CYP51, the imidazole moiety of these compounds prevents the demethylation of lanosterol, a precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the fluidity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Imidazole Derivatives.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various fungal strains. These values highlight the potent antifungal activity of this class of compounds.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Aromatic Biphenyl Ester Derivative (6c) | Candida albicans | 1.7 ± 1.4 | [1] |

| Non-albicans Candida spp. | 1.9 ± 2.0 | [1] | |

| (-)-Enantiomer of Aromatic Biphenyl Ester (6a) | Candida krusei | ~0.13 (calculated) | [1] |

| (-)-Enantiomer of Aromatic Biphenyl Ester (6b) | Candida krusei | ~0.04 (calculated) | [1] |

| Fluconazole (Reference) | Candida krusei | 4 | [1] |

| Bis(4-chlorophenyl) analogue (18) | Various yeasts and dermatophytes | 0.2 - 7.0 | |

| Bis(4-chlorophenyl) analogue (19) | Various yeasts and dermatophytes | 0.2 - 7.0 | |

| Ketoconazole (Reference) | Various yeasts and dermatophytes | 0.2 - 20.0 |

Note: The MIC values for the (-)-enantiomers of 6a and 6b were reported to be thirty and ninety times more active than fluconazole, respectively. The values in the table are estimations based on this information.

Cytotoxic Activity

In addition to their antifungal properties, various imidazole-based compounds have been investigated for their potential as anticancer agents. While specific data for this compound is scarce, its derivatives and other imidazole-containing molecules have demonstrated cytotoxic effects against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected imidazole derivatives, indicating their potency in inhibiting the growth of cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Racemate of Aromatic Biphenyl Ester (6a) | Human monocytic cell line (U937) | >128 µg/mL | [1] |

| 2-phenyl-1H-benzo[d]imidazole derivative (33) | HepaRG (human liver) | >100 | |

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | K562S (IMA-sensitive) and K562R (IMA-resistant) | Various |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Detailed Steps:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

-

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

-

Cell Seeding and Treatment:

-

Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

-

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Caption: Key Structure-Activity Relationships for Antifungal Activity.

Key SAR Observations:

-

Ester and Carbamate Derivatives: The conversion of the hydroxyl group of the parent methanol to aromatic esters or carbamates is a key strategy for enhancing antifungal activity.[1]

-

Aromatic Biphenyl Esters: Specifically, aromatic biphenyl ester derivatives have been shown to be more active than the reference compound fluconazole.[1]

-

Stereochemistry: The stereochemistry at the carbon bearing the hydroxyl group is critical. The (-)-enantiomers of these derivatives are significantly more potent, in some cases up to 500 times more active than the (+)-isomers.[1]

-

Halogen Substitution: The presence of halogen atoms, such as chlorine, on the phenyl rings can also contribute to increased antifungal potency.

Conclusion

While the biological profile of the parent compound this compound remains to be fully elucidated, its derivatives, particularly the 2-(1H-imidazol-1-yl)-1-phenylethanol series, represent a promising class of antifungal agents with a well-defined mechanism of action. The potent activity of these compounds, often surpassing that of established drugs like fluconazole, underscores the therapeutic potential of this chemical scaffold. Furthermore, the emerging evidence of cytotoxic activity in other imidazole-based structures suggests that this class of compounds may also hold promise in the development of novel anticancer therapies. The detailed protocols and structure-activity relationship insights provided in this guide are intended to facilitate further research and optimization of these promising molecules for clinical applications. Future studies should aim to characterize the biological activity of the parent compound and explore a wider range of structural modifications to develop derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Mechanistic Action of (2-Imidazol-1-yl-phenyl)methanol

A Senior Application Scientist's Perspective on Postulated Theories and Experimental Validation

Foreword: Decoding a Multifaceted Molecule

(2-Imidazol-1-yl-phenyl)methanol stands as a compelling molecular entity at the crossroads of established pharmacological scaffolds. The inherent chemical functionalities—a polar phenylmethanol group and an electron-rich imidazole ring—presage a molecule of significant biological potential. While direct, extensive research on this specific compound is nascent, a deep dive into the mechanistic pathways of its constituent moieties allows us to construct a robust framework of theoretical action. This guide, intended for researchers, scientists, and drug development professionals, will dissect these theories, grounding them in established biochemical principles and proposing rigorous experimental workflows for their validation. Our approach is not merely to list possibilities but to build a logical, evidence-based narrative that informs and directs future research endeavors.

Part 1: The Molecular Architecture and its Mechanistic Implications

The structure of this compound, featuring a phenyl ring substituted with both a hydroxymethyl group and an imidazol-1-yl group, is key to its predicted bioactivity. The imidazole ring is a well-known pharmacophore present in numerous pharmaceuticals, recognized for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.[1][2] The phenylmethanol moiety provides a structural backbone and potential for further interactions, including hydrophobic and hydrogen bonding.[3][4][5]

This unique combination suggests several plausible mechanisms of action, with the most prominent theory revolving around enzyme inhibition. The electron-rich nature of the imidazole ring makes it a prime candidate for interacting with a variety of enzymes and receptors.[1]

Part 2: Primary Postulated Mechanism of Action: Cytochrome P450 Inhibition

A substantial body of evidence points towards the inhibition of cytochrome P450 (CYP450) enzymes as a principal mechanism for many imidazole-containing compounds.[6][7][8][9][10] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics and endogenous compounds.

The Heme Coordination Theory

The most widely accepted hypothesis for CYP450 inhibition by imidazole derivatives involves the direct coordination of one of the imidazole's nitrogen atoms with the ferric heme iron atom at the enzyme's active site.[2][9] This interaction can be competitive, non-competitive, or mixed, effectively blocking the binding of endogenous substrates and inhibiting metabolic activity.[10] Specifically, the N3 of the imidazole ring is often implicated in this coordination.[2]

Experimental Validation Protocol: In Vitro CYP450 Inhibition Assay

To rigorously test this hypothesis, a self-validating experimental workflow is essential. The following protocol outlines a standard in vitro assay to determine the inhibitory potential of this compound against a panel of key human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19).

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for major CYP450 enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of specific CYP450 isoform-selective substrates and their corresponding metabolites.

-

Utilize commercially available human liver microsomes or recombinant human CYP450 enzymes.

-

Prepare a NADPH-regenerating system.

-

-

Assay Procedure:

-

Incubate the test compound over a range of concentrations with human liver microsomes or recombinant enzymes in a phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system and the specific substrate.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction by adding a suitable quenching solvent (e.g., acetonitrile).

-

Analyze the formation of the specific metabolite using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Expected Outcome & Interpretation:

A low IC50 value would indicate potent inhibition of the specific CYP450 isoform, strongly supporting the proposed mechanism of action. The relative IC50 values across different isoforms will reveal the selectivity profile of the compound.

Data Presentation:

| CYP450 Isoform | Substrate | Metabolite | This compound IC50 (µM) |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Hypothetical Value |

| CYP2D6 | Dextromethorphan | Dextrorphan | Hypothetical Value |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Hypothetical Value |

| CYP1A2 | Phenacetin | Acetaminophen | Hypothetical Value |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Hypothetical Value |

Visualizing the Workflow:

Caption: Workflow for determining CYP450 inhibition.

Part 3: Secondary and Tertiary Mechanistic Hypotheses

Beyond CYP450 inhibition, the structural motifs of this compound suggest other plausible biological targets. The imidazole core is a versatile scaffold found in compounds with a wide array of activities.[1][11][12][13]

Hypothesis 2: Kinase Inhibition

Numerous imidazole-based compounds have been identified as potent kinase inhibitors.[1][14] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole ring can form key hydrogen bonds within the ATP-binding pocket of various kinases.

Experimental Validation: A panel of kinase activity assays (e.g., using radiometric, fluorescence, or luminescence-based methods) against key oncogenic kinases (e.g., EGFR, VEGFR, Abl) would be the primary validation step.

Hypothesis 3: Ion Channel Modulation

Certain imidazole derivatives have been shown to act as potassium channel blockers.[8] This activity can have profound effects on cellular excitability and signaling.

Experimental Validation: Patch-clamp electrophysiology on cells expressing specific potassium channel subtypes would be the gold standard for investigating this potential mechanism.

Hypothesis 4: Antifungal Activity via Lanosterol 14α-demethylase Inhibition

Many clinically used azole antifungals, which are structurally related to imidazole, function by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[15] The imidazole moiety coordinates with the heme iron of CYP51, disrupting fungal cell membrane integrity.

Experimental Validation: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) would provide initial evidence. Subsequent in vitro assays using purified fungal CYP51 would confirm direct enzyme inhibition.

Visualizing the Signaling Pathway:

Caption: Postulated kinase inhibition signaling pathway.

Part 4: Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of this compound and its derivatives is crucial for exploring the structure-activity relationships and optimizing its biological activity. The synthesis can be achieved through various established organic chemistry methodologies. For instance, a plausible route involves the reaction of 2-bromobenzaldehyde with imidazole, followed by reduction of the aldehyde to the corresponding alcohol. Modifications to both the phenyl ring (e.g., introduction of electron-withdrawing or -donating groups) and the imidazole ring can provide valuable insights into the key structural features required for potent and selective activity.

Conclusion: A Roadmap for Future Investigation

This technical guide has delineated the most probable mechanisms of action for this compound, with a primary focus on the well-documented role of the imidazole moiety as a cytochrome P450 inhibitor. The outlined experimental protocols provide a clear and robust framework for validating these hypotheses. The secondary and tertiary hypotheses, including kinase inhibition and ion channel modulation, highlight the potential for this compound to exhibit a rich and diverse pharmacology. A systematic investigation, guided by the principles of causality and self-validating experimental design, will be paramount in fully elucidating the therapeutic potential of this intriguing molecule.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. researchgate.net [researchgate.net]

literature review of imidazole-based compounds in medicinal chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions have made it a versatile building block in the design of therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive literature review of imidazole-based compounds, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. It offers a distillation of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of Imidazole-Based Compounds

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1][2][3] They exert their effects through diverse mechanisms such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[4][5]

Kinase Inhibition

A prominent strategy in cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] Imidazole-based compounds have been successfully developed as inhibitors of several key kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6]

Table 1: Anticancer Activity of Imidazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | EGFR | - | 0.236 | [6] |

| 1c | EGFR | - | 0.137 | [6] |

| 3 | EGFR | MCF-7 | 3.02 | [6] |

| 8 | EGFR (wild type) | - | 35.5 (nM) | [6] |

| 8 | EGFR (T790M mutant) | - | 66 (nM) | [6] |

| 9 | EGFR | A549 | 10.74 | [6] |

| 13a | EGFR | MCF-7 | 4.02 | [6] |

| 13b | EGFR | MCF-7 | 4.23 | [6] |

| 16 | EGFR | - | 617.33 (nM) | [6] |

| 17 | EGFR | - | 236.38 (nM) | [6] |

| 18 | EGFR | - | 33.65 (nM) | [6] |

| 43 | EGFR | MCF-7 | 0.8 | [3] |

| 46 | EGFR | MDA-MB-231 | 1.22 | [3] |

| 47 | EGFR | A549 | 2.29 | [3] |

| Imidazole 5 | EGFR (L858R/T790M) | - | 138 (nM) | [4] |

| Derivative 16 | BCR-ABL | K-562 | 5.66 | [4] |

| CHK-1 Inhibitor 27 | CHK-1 | - | 0.32 (nM) | [7] |

| CHK-2 Inhibitor 28 | CHK-2 | - | 2 (nM) | [7] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8] Imidazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][8]

Table 2: Anticancer Activity of Imidazole-Based Tubulin Polymerization Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 21 | A549 | 0.29 | [3] |

| 22 | A549 | 0.15 | [3] |

| Compound 21 | HeLa | 0.01 | [4] |

| Compound 41 | MCF-7 | 0.009 (nM) | [4] |

| Compound 12a | A549 | 0.052 (nM) | [8] |

| Compound 22a | Tubulin Polymerization | 4.1 | [8] |

| Compound 25a | Tubulin Polymerization | 2.1 | [8] |

| Compound 121a | Tubulin Polymerization | 2.08 | [8] |

| Compound 6 | Tubulin Polymerization | 6.1 | [9] |

| B15 | HeLa | <15 | [10] |

| B16 | HeLa | <15 | [10] |

| B19 | HeLa | <15 | [10] |

| B20 | HeLa | <15 | [10] |

General Cytotoxic Activity

Numerous imidazole derivatives exhibit broad cytotoxic effects against various cancer cell lines.

Table 3: General Cytotoxic Activity of Imidazole Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 21a | NUGC-3 | 0.06 | [7] |

| 21b | NUGC-3 | 0.05 | [7] |

| 22 | NUGC-3 | 0.05 | [7] |

| 35 | MCF-7 | 3.37 | [3] |

| 39 | MCF-7 | 4.2 | [7] |

| Compound 5 | MCF-7 | < 5 | [11] |

| Compound 8 | HCT-116 | 3.94 | [12] |

| BI9 | HL-60 | 0.40 | [11] |

| 58 | HepG2 | 8.06 | [4] |

Antimicrobial Activity of Imidazole-Based Compounds

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Imidazole derivatives have long been a source of effective antimicrobial agents.[1][13] Azole antifungals, for instance, function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] Imidazole-based compounds also exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[13][15]

Table 4: Antibacterial Activity of Imidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [2] |

| HL2 | Staphylococcus aureus | 625 | [2] |

| HL1 | MRSA | 1250 | [2] |

| HL2 | MRSA | 625 | [2] |

| HL2 | Escherichia coli | 2500 | [2] |

| HL2 | Pseudomonas aeruginosa | 2500 | [2] |

| 3b | Bacillus subtilis | 4 | [15] |

| 3b | Escherichia coli | 128 | [15] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity of Imidazole-Based Compounds

Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage pain and inflammation. Many of these drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes. Imidazole-containing compounds have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[16][17]

Table 5: Anti-inflammatory Activity of Imidazole-Based COX-2 Inhibitors

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 22 | COX-2 | 0.090 | - | [16] |

| Compound 23 | COX-2 | 0.087 | - | [16] |

| Compound 24 | COX-2 | 0.092 | - | [16] |

| Compound 61 | COX-2 | 0.2 | 41.75 | [16] |

| Compound 62 | COX-2 | 0.04 | 25.5 | [16] |

| Compound 4k | COX-2 | 0.07 | 186.28 | [17] |

| Compound 4f | COX-2 | 0.09 | 131.59 | [17] |

| Compound 84 | COX-2 | 0.71 | 115 | [18] |

| Compound 9 | COX-2 | 0.15 | >333.3 | [19] |

| Compound 18 | COX-2 | 0.15 | >333.3 | [19] |

Antiviral Activity of Imidazole-Based Compounds

Imidazole derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[20][21]

Table 6: Antiviral Activity of Imidazole Derivatives

| Compound ID | Virus | EC50 (µM) | Reference |

| 1 | Zika Virus (African Strain) | 1.9 | [20] |

| 3j | Influenza A (H1N1) | >1000 (CC50), SI=77 | [20] |

| 5a | Influenza A | 0.3 | [20] |

| 5b | Influenza A | 0.4 | [20] |

| 16a | Hepatitis C Virus | 36.6 (µg/mL) | [20] |

| 29b | HIV-1 | 0.20 | [20] |

| 29e | HIV-1 | 0.18 | [20] |

| 33c | Vaccinia Virus | 1.29 (µg/mL) | [20] |

| 36a | Vaccinia Virus | 0.1 | [20] |

| 36c | Bovine Viral Diarrhea Virus | 0.8 | [20] |

EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response. CC50: The half maximal cytotoxic concentration, the concentration of a substance that causes the death of 50% of cells. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of imidazole-based compounds.

Synthesis of Imidazole Derivatives

General Procedure for the Debus-Radziszewski Reaction:

This method is a cornerstone for the synthesis of substituted imidazoles.

-

A solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.1 mmol), an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), a primary amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared.[1]

-

The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 12 hours.[1]

-

After cooling to room temperature, the mixture is diluted with water (20 mL).[1]

-

The resulting solid precipitate is collected by filtration.[1]

-

The collected solid is washed with 10% acetic acid and then with water.[1]

-

The pure product is obtained after drying.[1]

General Procedure for Synthesis of N-substituted Imidazole Derivatives:

-

Imidazole is reacted with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) to form an imidazole ester.[22]

-

The imidazole ester (0.02 mol) is then reacted with a desired amine (0.03 mol) by heating until the reactants are consumed.[22]

-

The reaction mixture is extracted with a suitable organic solvent (e.g., chloroform).[22]

-

The organic layer is separated, dried over a drying agent (e.g., sodium sulphate), and the solvent is evaporated to yield the solid product.[22]

-

The product can be further purified by recrystallization.[22]

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

The test compounds are dissolved in a suitable solvent (e.g., 10% DMSO).[2]

-

Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.[2][22]

-

A standardized suspension of the microorganism is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria, or at 25°C for 7 days for fungi like Aspergillus niger and 37°C for 48 hours for Candida albicans.[22]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric):

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

A reaction mixture is prepared containing COX assay buffer, COX cofactor, COX probe, and the human recombinant COX-2 enzyme.[23][24]

-

The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture and pre-incubated for 10 minutes at 37°C.[23][25]

-

The enzymatic reaction is initiated by the addition of arachidonic acid.[23][25]

-

The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C.[23]

-

The rate of the reaction is determined from the linear portion of the fluorescence curve, and the percent inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.[23]

Tubulin Polymerization Assay:

This assay assesses the effect of a compound on the assembly of microtubules.

-

Tubulin protein is incubated with the test compound at various concentrations in a polymerization buffer.

-

The polymerization process is initiated by raising the temperature to 37°C.

-

The increase in turbidity or fluorescence due to tubulin polymerization is monitored over time using a spectrophotometer or fluorometer.[26]

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the results.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazole-based compounds and typical experimental workflows.

Caption: EGFR Signaling Pathway Inhibition by Imidazole-based Compounds.

Caption: Experimental Workflow for Tubulin Polymerization Assay.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory, underscores its versatility and importance in medicinal chemistry.[1][16][20] The ability to readily modify the imidazole ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates. This guide has provided a snapshot of the current landscape of imidazole-based medicinal chemistry, offering quantitative data, experimental protocols, and visual aids to empower researchers in their quest for novel and improved therapies. The ongoing exploration of this privileged scaffold promises to yield further breakthroughs in the treatment of a wide range of human diseases.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 10. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. researchgate.net [researchgate.net]

discovery and history of imidazole derivatives in pharmacology

An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. First isolated in the 1840s and first synthesized by Heinrich Debus in 1858, this deceptively simple structure is a key constituent of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a versatile building block for the development of a vast array of therapeutic agents.[[“]][5] This technical guide provides a comprehensive overview of the discovery and history of imidazole derivatives in pharmacology, their diverse mechanisms of action, and the experimental methodologies used in their evaluation.

A Rich History of Therapeutic Breakthroughs

The journey of imidazole derivatives in pharmacology has been marked by a series of significant breakthroughs. Early research focused on understanding the roles of naturally occurring imidazoles like histamine, which led to the development of the first antihistamines. A pivotal moment came with the discovery of the H2 receptor antagonist cimetidine in the 1970s, a revolutionary treatment for peptic ulcers that validated the power of targeting histamine signaling.

The therapeutic landscape was further transformed by the discovery of the antifungal properties of azole compounds. The development of early imidazole antifungals like clotrimazole and miconazole in the 1960s and 70s provided effective treatments for a range of fungal infections.[2] This was followed by the introduction of nitroimidazole antibiotics, such as metronidazole, which became a frontline treatment for anaerobic bacterial and protozoal infections.[1][6]

The versatility of the imidazole scaffold continued to be demonstrated with the development of drugs for a wide range of conditions. Losartan, an angiotensin II receptor antagonist, emerged as a key treatment for hypertension.[[“]][7] More recently, imidazole derivatives have been at the forefront of cancer research, with compounds being developed as inhibitors of key signaling molecules like p38 MAP kinase and various tyrosine kinases.[3][8]

Diverse Pharmacological Activities and Mechanisms of Action

The broad therapeutic utility of imidazole derivatives stems from their ability to interact with a wide variety of biological targets. This has led to the development of drugs with a diverse range of pharmacological activities.

Antimicrobial and Antifungal Activity

A significant number of imidazole-based drugs are used to combat microbial and fungal infections. The azole antifungals, including clotrimazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the disruption of membrane integrity and ultimately, fungal cell death.

Nitroimidazoles, such as metronidazole, are prodrugs that are activated under anaerobic conditions. Once activated, they are reduced to form reactive nitro radicals that damage microbial DNA, leading to cell death.[1][6]

Anticancer Activity

The imidazole core is a common feature in many anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain imidazole derivatives act as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses and cell growth.[3][9] Others target tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and metastasis.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of some imidazole derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory response. Inhibition of p38 MAP kinase, for example, leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][10]

Antihypertensive Activity

Losartan, a widely prescribed antihypertensive drug, is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[7][11] By blocking the binding of angiotensin II, a potent vasoconstrictor, to its receptor, losartan leads to vasodilation and a reduction in blood pressure.[[“]][12]

Antihistaminic Activity

Imidazole-based compounds have been instrumental in the development of antihistamines. These drugs act as antagonists at histamine receptors (H1, H2, H3), blocking the effects of histamine and providing relief from allergic symptoms and reducing stomach acid production.[13][14]

Quantitative Data on Imidazole Derivatives

The following tables summarize the in vitro activity of various imidazole derivatives against different pharmacological targets.

Table 1: Anticancer Activity of Imidazole Derivatives (IC50 values in µM)

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| BI9 | MCF-7 (Breast Cancer) | 3.57 | [15] |

| BI9 | HL-60 (Leukemia) | 0.40 | [15] |

| BI9 | HCT-116 (Colon Cancer) | 2.63 | [15] |

| Compound 6 | PC3 (Prostate Cancer) | 0.097 | [5] |

| Compound 6 | A549 (Lung Cancer) | 0.04 | [5] |

| Compound 6 | MCF-7 (Breast Cancer) | 0.013 | [5] |

| Compound 12 | HCT-116 (Colon Cancer) | 1.87 | [5] |

| Compound 12 | MCF-7 (Breast Cancer) | 5.70 | [5] |

| Compound 12 | HepG-2 (Liver Cancer) | 7.30 | [5] |

| Compound 22 | NUGC-3 (Gastric Cancer) | 0.05 | [16] |

| Compound 21 | A549 (Lung Cancer) | 0.29 | [8] |

| Purine 46 | MDA-MB-231 (Breast Cancer) | 1.22 | [8] |

| Purine 47 | A549 (Lung Cancer) | 2.29 | [8] |

| Compound 35 | MCF-7 (Breast Cancer) | 3.37 | [8] |

| Compound 5e | BT474 (Breast Cancer) | 39.19 (24h) | [17] |

| Compound 5c | BT474 (Breast Cancer) | 35.98 (24h) | [17] |

| Compound 5d | BT474 (Breast Cancer) | 35.56 (24h) | [17] |

Table 2: Antimicrobial Activity of Imidazole Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [1] |

| HL1 | MRSA | 1250 | [1] |

| HL2 | Staphylococcus aureus | 625 | [1] |

| HL2 | MRSA | 625 | [1] |

| HL2 | Escherichia coli | 2500 | [1] |

| HL2 | Pseudomonas aeruginosa | 2500 | [1] |

| Compound 10 | Staphylococcus epidermidis | 1 | [18] |

| Compound 2c | Bacillus subtilis | 6.25 | [19] |

| Compound 2a | Aspergillus niger | 12.5 | [19] |

| Halogenated derivatives | Candida spp. | 1 (MIC90) | [20] |

Table 3: Enzyme and Receptor Inhibition by Imidazole Derivatives

| Compound ID | Target | IC50/Ki | Reference |

| Compound 14 | Histamine H3 Receptor | Ki = 4.1 nM | [21] |

| Compound 14 | Histamine N-Methyltransferase | IC50 = 24 nM | [21] |

| Compound 25 | CHK-1 | IC50 = 0.35 nM | [16] |

| Compound 27 | CHK-1 | IC50 = 0.32 nM | [16] |

| Compound 28 | CHK-2 | IC50 = 2 nM | [16] |

| AA6 | p38 MAP Kinase | IC50 = 403.57 nM | [9] |

| Adezmapimod (SB203580) | p38 MAP Kinase | IC50 = 222.44 nM | [9] |

| Piperidine analogue of FUB 181 | Histamine H3 Receptor | pKi = 7.8 | [22] |

| Piperidine analogue of ciproxifan | Histamine H3 Receptor | pKi = 8.4 | [22] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of imidazole derivatives.

Synthesis of Clotrimazole

Method 1: From 2-Chlorotrityl Chloride and Imidazole

This method involves the reaction of 2-chlorotrityl chloride with imidazole in the presence of a base.[6][23]

-

Materials: 2-chlorotrityl chloride, imidazole, triethylamine (or sodium carbonate), methyl isobutyl ketone (or hexafluoroisopropanol).

-

Procedure:

-

Dissolve 2-chlorotrityl chloride and imidazole in a suitable solvent (e.g., methyl isobutyl ketone or hexafluoroisopropanol). The molar ratio of 2-chlorotrityl chloride to imidazole is typically 1:2.[23]

-

Add a base, such as triethylamine or sodium carbonate (2 equivalents), to the mixture.[6][23]

-

Stir the reaction mixture at room temperature or heat to 85°C for a specified period (e.g., 4 hours).[6][23]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture. This may involve adding an aqueous sodium hydroxide solution, separating the organic layer, washing with water, and concentrating under reduced pressure.[6]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methyl isobutyl ketone) to obtain pure clotrimazole.[6]

-

Method 2: From 2-Chlorotoluene

This is a multi-step synthesis that starts from 2-chlorotoluene.[6]

-

Chlorination of 2-chlorotoluene: 2-chlorotoluene is chlorinated under light to produce 2-chlorotrichloromethylbenzene.

-

Friedel-Crafts Reaction: The 2-chlorotrichloromethylbenzene is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-chlorotriphenylmethylchloride.

-

Condensation with Imidazole: The resulting 2-chlorotriphenylmethylchloride is reacted with imidazole as described in Method 1 to yield clotrimazole.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[24][25]

-

Materials: Fungal isolates, RPMI-1640 medium, 96-well microtiter plates, imidazole derivative stock solution, reference antifungal drug (e.g., fluconazole, amphotericin B), sterile saline or DMSO.

-

Procedure:

-

Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the fungal strain in RPMI medium to a density of 0.5–1 × 10^4 cfu/mL.[24]

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the imidazole derivative in RPMI medium.

-

Add the fungal inoculum to each well.

-

Include positive controls (fungal inoculum without the drug) and negative controls (medium only). Also include wells with a reference antifungal drug.

-

Incubate the plates at 35°C for 24-48 hours.[26]

-

The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

-

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer drugs.

-

Materials: Cancer cell lines, culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, imidazole derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the imidazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by imidazole derivatives and a typical experimental workflow for their evaluation.

Caption: Signaling pathway of Losartan.

Caption: p38 MAP Kinase inhibition pathway.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. consensus.app [consensus.app]

- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 6. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 7. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 12. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 14. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profile of (2-Imidazol-1-yl-phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals